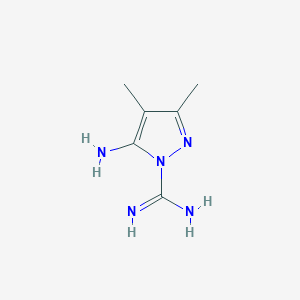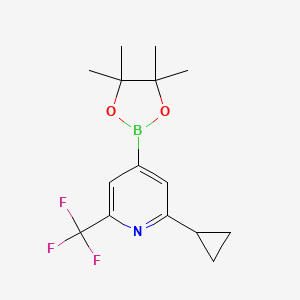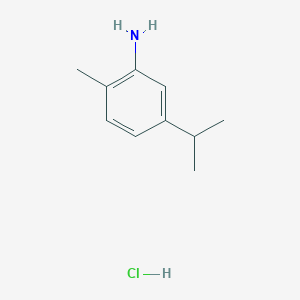
5-Isopropyl-2-methylbenzenamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-methylaniline hydrochloride is an aromatic amine compound. It is a derivative of aniline, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 2-position on the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methylaniline hydrochloride typically involves the nitration of an appropriate precursor, followed by reduction and subsequent amination. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by nitration and reduction to introduce the amine group .
Industrial Production Methods
Industrial production often employs catalytic hydrogenation of nitro compounds or the use of Grignard reagents to introduce the desired substituents on the benzene ring. These methods are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Isopropyl-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance polymers and resins
Mecanismo De Acción
The mechanism of action of 5-isopropyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound, with a simpler structure lacking the isopropyl and methyl groups.
N-Methylaniline: Similar structure but with a methyl group attached to the nitrogen atom.
2,4-Dimethylaniline: Contains two methyl groups on the benzene ring but lacks the isopropyl group
Uniqueness
5-Isopropyl-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other aniline derivatives may not be suitable .
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7(2)9-5-4-8(3)10(11)6-9;/h4-7H,11H2,1-3H3;1H |
Clave InChI |
IUJPLOUUOZHEFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


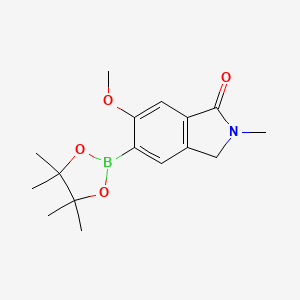
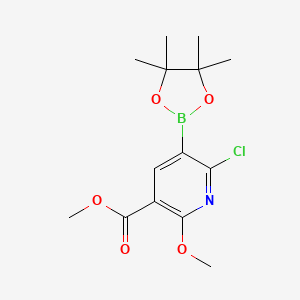
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
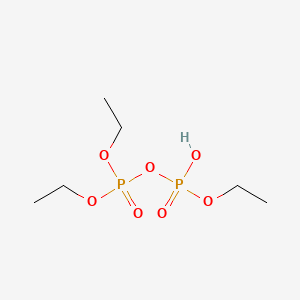
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)

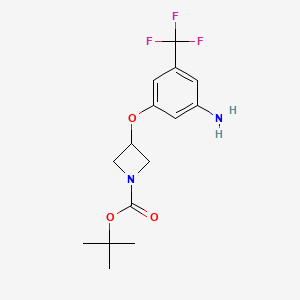
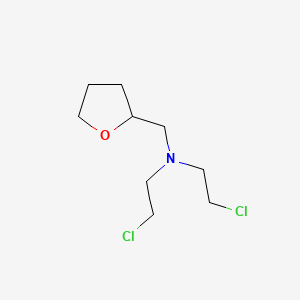
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)

